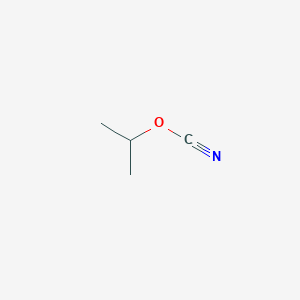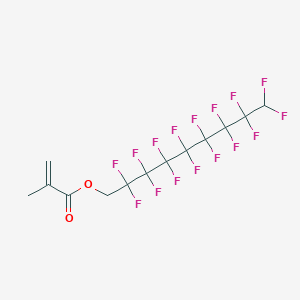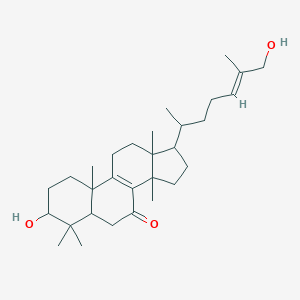
Lucidadiol
Übersicht
Beschreibung
Lucidadiol is a triterpenoid, a natural product found in Ganoderma pfeifferi and Ganoderma lucidum . It is known to have various biological functions .
Molecular Structure Analysis
This compound has a molecular formula of C30H48O3 . The IUPAC name is (3 S ,5 R ,10 S ,13 R ,14 R ,17 R )-3-hydroxy-17- [ ( E ,2 R )-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta [a]phenanthren-7-one .Physical and Chemical Properties Analysis
This compound has a molecular weight of 456.7 g/mol . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antikrebswirkungen gegen maligne Melanomzellen
Es wurde festgestellt, dass Lucidadiol signifikante Antikrebswirkungen gegen maligne Melanomzellen hat . In einer Studie wurde beobachtet, dass this compound die Lebensfähigkeit von B16-Melanomzellen dosis- und zeitabhängig signifikant reduzierte . Es induzierte Apoptose und unterdrückte die Zellmobilität in B16-Melanomzellen . Die Ergebnisse zeigten, dass this compound phospho-Akt/ERK/JNK bemerkenswert herunterregulierte, aber nicht p38 . Dies deutet darauf hin, dass this compound seine Antikrebswirkungen durch Induktion von Apoptose über die Modulation des Akt/MAPK-Signalwegs ausüben könnte .
Potenzielles Therapeutikum für malignes Melanom
Angesichts seiner Antikrebswirkungen könnte this compound ein potenzielles Therapeutikum für malignes Melanom sein . Melanom ist eine der tödlichsten Arten von Hautkrebs, und es besteht ein dringender Bedarf an der Entwicklung von Systemen für die Früherkennung und der Verbesserung von Therapeutika für Melanom . Die Fähigkeit von this compound, die Zellviabilität durch Induktion von Apoptose signifikant zu verringern und die Bildung und Migration von Krebszellkolonien zu unterdrücken, macht es zu einem vielversprechenden Kandidaten für die Melanombehandlung .
Zytotoxische Aktivitäten gegen humane Hela-Zervixkarzinomzellen
This compound hat auch starke zytotoxische Aktivitäten gegen humane Hela-Zervixkarzinomzellen gezeigt . Dies deutet darauf hin, dass this compound möglicherweise bei der Behandlung von Gebärmutterhalskrebs eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Lucidadiol, a triterpenoid isolated from Ganoderma lucidum , primarily targets the Akt/MAPK pathway . This pathway plays a crucial role in regulating cell survival and apoptosis, making it a significant target in cancer therapy .
Mode of Action
This compound interacts with its targets by downregulating phospho-Akt/ERK/JNK . This downregulation leads to a decrease in cell viability and an increase in apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Akt/MAPK pathway . By downregulating phospho-Akt/ERK/JNK, this compound induces apoptosis, which leads to a decrease in cell viability and suppression of cell mobility .
Result of Action
This compound has been shown to significantly reduce B16 melanoma cell viability in a dose- and time-dependent manner . Additionally, it induces apoptosis and suppresses cell mobility in B16 melanoma cells . These effects suggest that this compound could be a potential therapeutic agent for malignant melanoma .
Biochemische Analyse
Biochemical Properties
Lucidadiol exhibits acetylcholinesterase-inhibitory activity, with an IC50 value of 31 μM . This suggests that this compound interacts with the enzyme acetylcholinesterase, inhibiting its function. The nature of this interaction is likely through binding to the active site of the enzyme, preventing it from breaking down acetylcholine in the synaptic cleft.
Cellular Effects
This compound has been shown to significantly reduce B16 melanoma cell viability in a dose- and time-dependent manner . It induces apoptosis and suppresses cell mobility in B16 melanoma cells . This suggests that this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound remarkably downregulates phospho-Akt/ERK/JNK, but not p38 . This suggests that this compound exerts its effects at the molecular level by inducing apoptosis via modulation of the Akt/MAPK pathway .
Eigenschaften
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPOACUDFJKUHJ-GPEQXWBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045682 | |
| Record name | Lucidadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252351-95-4 | |
| Record name | Lucidadiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252351-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucidadiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252351954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lucidadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501045682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUCIDADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANY54A9QKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of lucidadiol and how was it determined?
A2: this compound is a lanostanoid triterpene. Its structure was elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) []. Unfortunately, the specific spectroscopic data (e.g., NMR shifts, MS fragmentation patterns) are not provided in the abstracts.
Q2: Have any cytotoxic activities of this compound been reported?
A3: Interestingly, while the provided abstracts don't directly assess the cytotoxic activity of this compound, they highlight the activity of structurally similar compounds isolated from Ganoderma calidophilum []. This suggests that further investigation into the cytotoxic potential of this compound is warranted, potentially exploring its activity against various cancer cell lines.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


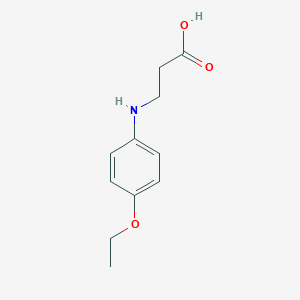
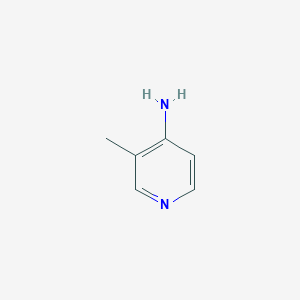
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)









